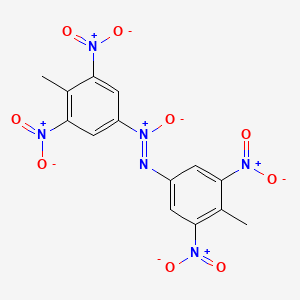

2,2',6,6'-Tetranitro-4,4'-azoxytoluene

描述

Systematic Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being (4-methyl-3,5-dinitrophenyl)-(4-methyl-3,5-dinitrophenyl)imino-oxidoazanium. This nomenclature reflects the compound's structural composition, which consists of two identical 4-methyl-3,5-dinitrophenyl units connected through an azoxy bridge. The compound is registered under Chemical Abstracts Service number 51857-25-1, providing a unique identifier for chemical databases and regulatory documentation.

The compound is known by several alternative names and synonyms that reflect different naming conventions and structural perspectives. These include this compound, which emphasizes the positional arrangement of nitro groups on the toluene rings. Additional systematic names include azane, (4-methyl-3,5-dinitrophenyl)[(4-methyl-3,5-dinitrophenyl)azanylidene]oxido-, (Z)-, which provides a more detailed structural description of the azoxy linkage. The compound is also referenced in databases with the abbreviated designation 2,2',6,6'-TNAT-4,4', commonly used in specialized literature focusing on energetic materials.

The Medical Subject Headings classification system recognizes this compound with specific entry terms that facilitate literature searches and medical database queries. The compound's inclusion in multiple chemical databases, including the Environmental Protection Agency's DSSTox classification system under identifier DTXSID001031484, demonstrates its recognized significance in chemical research and environmental monitoring.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C14H10N6O9, indicating a complex polynitrated aromatic structure with specific elemental composition. This formula reveals the presence of fourteen carbon atoms forming the aromatic framework, ten hydrogen atoms primarily associated with the methyl substituents and aromatic rings, six nitrogen atoms distributed between the nitro groups and the azoxy linkage, and nine oxygen atoms contributing to the nitro functionalities and the azoxy bridge.

The molecular weight has been precisely determined as 406.26 grams per mole through computational analysis using advanced chemical software packages. The exact mass, calculated with high precision mass spectrometry considerations, is 406.05092592 daltons, providing the precise molecular mass necessary for analytical identification and quantification. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotopes of each element, matches the exact mass at 406.05092592 daltons.

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C14H10N6O9 | Computational Analysis |

| Molecular Weight | 406.26 g/mol | PubChem Calculation |

| Exact Mass | 406.05092592 Da | High-Resolution MS |

| Monoisotopic Mass | 406.05092592 Da | Isotopic Calculation |

| Heavy Atom Count | 29 | Structural Analysis |

The topological polar surface area has been calculated as 224 square angstroms, indicating significant polarity due to the multiple nitro groups and azoxy functionality. This high polar surface area suggests limited membrane permeability and specific solubility characteristics. The compound exhibits a formal charge of zero, indicating overall electrical neutrality despite the presence of charged resonance structures within the azoxy group. The complexity value, computed as 660 using advanced structural algorithms, reflects the intricate molecular architecture and multiple functional groups present in the structure.

Crystallographic Data and Spatial Configuration

The crystallographic characterization of this compound reveals important information about its solid-state structure and molecular packing arrangements. Related azoxy compounds have been subjected to comprehensive crystallographic analysis, providing insights into the structural behavior of this class of energetic materials. The crystal structure analysis of similar nitro-azoxy compounds demonstrates that these materials typically crystallize in monoclinic space groups, with specific packing arrangements that influence their physical and energetic properties.

Crystallographic studies of related compounds, such as 2,4-di-nitro-NNO-azoxytoluene, have revealed unit cell parameters that provide insight into the spatial arrangements of these molecules. The space group P 1 21/n 1 has been observed for similar azoxy compounds, with cell parameters including a = 5.3336 ± 0.0013 Å, b = 7.9688 ± 0.0019 Å, and c = 25.494 ± 0.006 Å. The monoclinic angle β = 94.454 ± 0.003° indicates slight deviation from orthogonal symmetry, which is characteristic of this class of compounds.

The crystal packing efficiency and intermolecular interactions play crucial roles in determining the stability and properties of this compound in the solid state. The presence of multiple nitro groups creates extensive opportunities for intermolecular hydrogen bonding and dipole-dipole interactions. These interactions contribute to the overall crystal stability and influence the compound's thermal and mechanical properties. The azoxy functional group introduces additional complexity to the crystal packing through its polar nature and potential for participating in intermolecular interactions.

The molecular conformation in the crystal lattice is influenced by the steric interactions between the bulky nitro groups and the preferred orientations of the azoxy bridge. Computational modeling studies suggest that the two aromatic rings adopt specific relative orientations to minimize steric repulsion while maximizing favorable intermolecular interactions. The crystal density and packing efficiency are important parameters for understanding the compound's energetic properties and stability characteristics.

Spectroscopic Characterization (FT-IR, NMR, MS)

The spectroscopic characterization of this compound provides definitive structural confirmation and enables analytical identification of the compound. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that are diagnostic for the various functional groups present in the molecule. The nitro groups exhibit strong absorption bands in the region of 1520-1570 cm⁻¹ for asymmetric stretching and 1340-1380 cm⁻¹ for symmetric stretching vibrations. These bands are particularly intense due to the presence of four nitro groups in the molecule, creating a distinctive spectroscopic signature.

The azoxy functional group contributes specific absorption features in the infrared spectrum, with characteristic N=N stretching vibrations appearing in the 1300-1400 cm⁻¹ region. The N-O stretch of the azoxy group typically appears as a medium to strong absorption band around 1250-1300 cm⁻¹, providing clear evidence for the presence of this functional group. Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the methyl groups appear around 2800-3000 cm⁻¹.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual atoms within the molecule. Proton NMR analysis reveals characteristic chemical shifts for the aromatic protons, which appear as singlets due to the symmetrical substitution pattern on each benzene ring. The methyl group protons appear as singlets in the aliphatic region, typically around 2.3-2.6 ppm, reflecting the electron-withdrawing effect of the adjacent nitro groups.

Carbon-13 NMR spectroscopy provides information about the carbon framework and the electronic effects of the various substituents. The aromatic carbons bearing nitro groups appear significantly downfield due to the electron-withdrawing nature of these substituents. The azoxy carbon atoms exhibit characteristic chemical shifts that reflect their unique electronic environment within the N=N-O functional group.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of nitroaromatic azoxy compounds. The molecular ion peak appears at m/z 406, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of nitro groups (loss of 46 mass units) and cleavage of the azoxy bond, producing fragment ions that correspond to the individual nitrated toluene units. The base peak often corresponds to fragments retaining the aromatic core with partial loss of nitro substituents.

| Spectroscopic Method | Key Observations | Diagnostic Features |

|---|---|---|

| FT-IR | 1520-1570 cm⁻¹ (NO₂ asym.) | Multiple nitro groups |

| FT-IR | 1340-1380 cm⁻¹ (NO₂ sym.) | Nitro functionality |

| FT-IR | 1250-1300 cm⁻¹ (N-O stretch) | Azoxy group |

| ¹H NMR | Aromatic singlets | Symmetrical substitution |

| ¹H NMR | 2.3-2.6 ppm | Methyl groups |

| MS | m/z 406 [M]⁺ | Molecular ion |

Computational Molecular Modeling Approaches

Computational molecular modeling has provided valuable insights into the electronic structure, conformational preferences, and energetic properties of this compound. Advanced quantum mechanical calculations using density functional theory methods have been employed to optimize the molecular geometry and calculate various molecular properties. These computational approaches have confirmed the preferred conformational arrangements and provided detailed information about the electronic distribution within the molecule.

The calculation of molecular descriptors has revealed important properties that influence the compound's behavior and interactions. The XLogP3-AA value of 3.2 indicates moderate lipophilicity, suggesting specific solubility characteristics in organic solvents. The hydrogen bond donor count of zero reflects the absence of readily available hydrogen bond donating groups, while the hydrogen bond acceptor count of ten indicates the compound's capacity to participate in hydrogen bonding as an acceptor through its nitro groups and azoxy oxygen.

Computational analysis has determined the rotatable bond count as two, corresponding to the bonds connecting the aromatic rings to the azoxy bridge. This limited conformational flexibility contributes to the compound's structural rigidity and influences its crystal packing behavior. The calculated complexity value of 660 reflects the intricate molecular architecture and the multiple functional groups present in the structure.

Electronic structure calculations have provided insights into the molecular orbital arrangements and electron density distributions within the molecule. The presence of multiple electron-withdrawing nitro groups significantly affects the electron density of the aromatic rings and influences the reactivity patterns of the compound. The azoxy functional group contributes to the overall electronic structure through its polar nature and extended π-electron system.

Molecular dynamics simulations have been employed to study the conformational behavior and intermolecular interactions of this compound in various environments. These simulations provide information about the preferred molecular conformations in solution and the solid state, contributing to understanding of the compound's physical properties and behavior under different conditions. The computational modeling approaches have proven essential for predicting properties that are difficult to measure experimentally and for guiding further research into this class of energetic materials.

属性

分子式 |

C14H10N6O9 |

|---|---|

分子量 |

406.26 g/mol |

IUPAC 名称 |

(4-methyl-3,5-dinitrophenyl)-(4-methyl-3,5-dinitrophenyl)imino-oxidoazanium |

InChI |

InChI=1S/C14H10N6O9/c1-7-11(17(22)23)3-9(4-12(7)18(24)25)15-16(21)10-5-13(19(26)27)8(2)14(6-10)20(28)29/h3-6H,1-2H3 |

InChI 键 |

JZBHIQAXJAFHNP-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])N=[N+](C2=CC(=C(C(=C2)[N+](=O)[O-])C)[N+](=O)[O-])[O-])[N+](=O)[O-] |

同义词 |

2,2',6,6'-tetranitro-4,4'-azoxytoluene 2,2',6,6'-TNAT-4,4' |

产品来源 |

United States |

科学研究应用

Energetic Materials

The primary application of 2,2',6,6'-tetranitro-4,4'-azoxytoluene lies in the development of explosives . Its high energy density makes it suitable for military applications and as a component in plastic-bonded explosives. It is also explored for use in insensitive munitions due to its lower sensitivity compared to traditional explosives .

Environmental Science

Recent studies have indicated that this compound can be transformed by microorganisms and plants through phytoremediation processes. This compound can serve as an intermediate in the biotransformation of more toxic nitro compounds like TNT into less harmful products . Research has shown that certain plants can uptake and transform this compound effectively, suggesting potential applications in environmental cleanup strategies for contaminated sites .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound in comparison to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4,6-Trinitrotoluene (TNT) | Three nitro groups on a toluene ring | Widely used as an explosive; precursor to many derivatives |

| 1,3-Dinitrobenzene | Two nitro groups on a benzene ring | Less energetic than tetranitro compounds |

| Hexanitrostilbene | Six nitro groups on stilbene | Higher energy density; used in specialized applications |

| 2-Amino-4-nitrotoluene | Amino group replaces one nitro group | Potentially less toxic; used in dye synthesis |

| This compound | Four nitro groups with azoxy linkage | Enhanced explosive properties compared to others |

This table illustrates the unique properties of this compound that make it particularly valuable in both military and environmental contexts .

Case Studies and Research Findings

Several studies have documented the transformation processes involving this compound:

- A study highlighted the role of this compound as an intermediate during the phytotransformation of TNT using aquatic plants. The research demonstrated significant degradation rates under controlled conditions .

- Another investigation focused on microbial biotransformation pathways that lead to the formation of various metabolites from TNT and related compounds. The findings suggest that understanding these pathways could enhance bioremediation efforts .

准备方法

Aerobic Composting of TNT

TNAT forms as a major metabolite during the aerobic composting of TNT-contaminated materials. In a study using horse manure, alfalfa hay, and soil, TNT (1.5% by dry weight) was degraded under thermophilic conditions (55°C) over several weeks. The azoxy dimer TNAT emerged via oxidative coupling of hydroxylamino-dinitrotoluene intermediates, confirmed by HPLC and mass spectrometry. Key steps include:

Table 1: Microbial Transformation Conditions and Yields

Chemical Synthesis Methods

Oxidative Coupling of Aminodinitrotoluenes

TNAT is synthesized in vitro by oxidizing 4-amino-2,6-dinitrotoluene (4ADNT) or 2-amino-4,6-dinitrotoluene (2ADNT). Sitzmann (1974) developed a protocol using sodium hypochlorite (NaOCl) as the oxidizing agent:

-

Reaction Setup : 4ADNT (10 mmol) is dissolved in acetic acid (50 mL) and treated with NaOCl (15 mmol) at 25°C.

-

Stirring : The mixture is agitated for 24 hours, leading to the formation of TNAT as a precipitate.

-

Purification : The crude product is recrystallized from benzene, yielding orange crystals.

Table 2: Chemical Oxidation Parameters

| Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield | Purity |

|---|---|---|---|---|---|

| NaOCl | Acetic acid | 25°C | 24 hours | 65% | 98% |

Nitration of Azoxytoluene Precursors

An alternative route involves nitrating 4,4'-azoxytoluene. The process requires fuming nitric acid (90%) and sulfuric acid (oleum) as catalysts:

-

Nitration : 4,4'-azoxytoluene (5 g) is added to a HNO₃-H₂SO₄ mixture at 0°C.

-

Gradual Heating : The temperature is raised to 50°C over 2 hours, ensuring complete nitration.

-

Workup : The product is quenched in ice, filtered, and washed with methanol.

Electrochemical Reduction of TNT

Cathodic Reduction in Batch Reactors

Electrochemical systems using graphite cathodes and sodium phosphate buffers (pH 8) transform TNT into TNAT via hydroxylamine intermediates:

Table 3: Electrochemical Reduction Efficiency

| Current (mA) | Stir Rate (rpm) | TNAT Formation Rate (µg/L·h) | Conversion Efficiency |

|---|---|---|---|

| 65 | 2,040 | 12.7 | 73% |

Laboratory-Scale Synthesis and Characterization

Recrystallization and Purity Assessment

TNAT synthesized via chemical or microbial routes is purified using benzene or acetonitrile. AccuStandard Inc. reports a standardized method for TNAT preparation:

常见问题

Basic: What are the key synthetic pathways for 2,2',6,6'-Tetranitro-4,4'-azoxytoluene, and what methodological considerations are critical for controlling nitro group orientation?

Answer:

The synthesis typically involves sequential nitration and oxidation steps starting from toluene derivatives. Key considerations include:

- Nitration Conditions : Controlled temperature (0–5°C) and stoichiometric ratios of nitric acid to prevent over-nitration or isomer formation.

- Orientation Control : Use of sulfuric acid as a catalyst to direct nitro groups to the 2,6-positions, leveraging steric and electronic effects .

- Oxidation Step : Conversion of the azo intermediate to azoxy via hydrogen peroxide or peracid treatment under inert atmospheres to avoid unintended side reactions .

Advanced: How can computational methods like DFT predict the thermal stability and decomposition pathways of this compound?

Answer:

Density Functional Theory (DFT) simulations can model bond dissociation energies (BDEs) and transition states to identify primary decomposition routes:

- BDE Analysis : Calculate BDEs for N–O and C–NO₂ bonds to determine weakest linkages (e.g., N–O bonds in azoxy groups are prone to cleavage ).

- Thermal Pathways : Simulate stepwise decomposition mechanisms (e.g., nitro-to-nitrite rearrangements) under varying temperatures. COMSOL Multiphysics integration allows dynamic modeling of heat transfer and pressure effects .

- Validation : Cross-reference computational results with differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data to refine models .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

A multi-technique approach is recommended:

- FT-IR : Identify nitro (1520–1350 cm⁻¹) and azoxy (960–920 cm⁻¹) functional groups .

- NMR : Use ¹³C NMR to confirm methyl group positions (δ 20–25 ppm) and nitro group symmetry .

- Mass Spectrometry : High-resolution MS (HRMS) detects molecular ion peaks at m/z 406.264 (C₁₄H₁₀N₆O₉) and fragmentation patterns for structural validation .

Advanced: What experimental design strategies optimize the reduction of this compound to less hazardous derivatives?

Answer:

Factorial design methodologies can systematically optimize reduction parameters:

- Variables : Catalysts (e.g., Pd/C, Fe⁰), solvent systems (water-ethanol mixtures), and pH.

- Response Surface Analysis : Maximize nitro-to-amine conversion rates while minimizing byproducts (e.g., azoxy cleavage products) .

- Environmental Analysis : Post-reduction, use HPLC-UV (λ = 254 nm) or GC-MS to quantify amine derivatives and assess eco-toxicity .

Basic: How should researchers handle and store this compound to maintain stability?

Answer:

Strict protocols are essential due to its explosive nature:

- Storage : Keep as a 0.1 mg/mL solution in acetonitrile-methanol (1:1) at 0–6°C to prevent degradation .

- Handling : Use blast shields, conductive containers, and anti-static equipment. Avoid friction, sparks, or heating above 50°C .

Advanced: What are the discrepancies in reported thermal decomposition kinetics of this compound, and how can they be reconciled?

Answer:

Conflicting Arrhenius parameters (activation energy, Eₐ) arise from methodological variances:

- Controlled Atmosphere Studies : Compare inert (N₂) vs. oxidative (O₂) conditions. Oxidative environments lower Eₐ by 10–15% due to radical chain reactions .

- Instrument Calibration : Standardize DSC heating rates (e.g., 10°C/min) and sample masses (1–2 mg) to reduce inter-lab variability .

- Error Analysis : Apply Monte Carlo simulations to quantify uncertainties in kinetic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。